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Abstract
Dihydromyricetin (DHM), a natural flavonoid predominantly found in Ampelopsis

grossedentata (vine tea), has garnered significant scientific interest due to its diverse and

potent pharmacological activities.[1] Possessing a robust safety profile, DHM has been

investigated for its therapeutic potential across a spectrum of diseases.[1] This technical guide

provides an in-depth overview of the core pharmacological properties of DHM, focusing on its

antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anti-cancer effects.

Detailed experimental protocols for key assays, quantitative data from preclinical and clinical

studies, and visualizations of the primary signaling pathways modulated by DHM are presented

to facilitate further research and drug development endeavors.

Introduction
Dihydromyricetin (3,5,7,3',4',5'-hexahydroxy-2,3-dihydroflavonol) is a bioactive flavonoid

compound that has been utilized for centuries in traditional Asian medicine.[2] Its wide range of

biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties, have

been extensively documented in scientific literature.[1][3] This guide aims to consolidate the

current knowledge on DHM's pharmacological effects, providing a technical resource for

researchers and professionals in the field of drug discovery and development.
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Quantitative Pharmacological Data
The following tables summarize the quantitative data on the efficacy and activity of

Dihydromyricetin from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Dihydromyricetin
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Assay Cell Line/System IC50 / EC50 Reference

Antioxidant Activity

DPPH Radical

Scavenging
- 3.24-22.6 µg/mL [4][5]

ABTS Radical

Scavenging
- 3.1-5.32 µg/mL [4]

H2O2 Radical

Scavenging
- 7.95 µg/mL [4]

O2•− Radical

Scavenging
- 7.79 µg/mL [4]

Anti-Cancer Activity

Hepatocellular

Carcinoma

HepG2, Huh7,

QGY7701

Significant inhibition at

50 µM
[6]

Breast Cancer MCF-7, MDA-MB-231
Dose-dependent

inhibition
[7]

Enzyme Inhibition

CYP3A4
Human Liver

Microsomes
14.75 µM

CYP2E1
Human Liver

Microsomes
25.74 µM

CYP2D6
Human Liver

Microsomes
22.69 µM

GABA-A Receptor

Binding

[3H]flunitrazepam

binding
4.36 µM [8]

Table 2: In Vivo Efficacy of Dihydromyricetin in Animal Models
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Pharmacologic
al Effect

Animal Model Dosage Key Findings Reference

Hepatoprotection

Ethanol-induced

liver injury in

mice

5 and 10 mg/kg

(i.p.)

Reduced liver

steatosis and

triglycerides

[9]

CCl4-induced

acute liver injury

in mice

150 mg/kg (oral)

Reduced

hepatocellular

apoptosis

Neuroprotection

MPTP-induced

Parkinson's in

mice

5 and 10 mg/kg

(i.p.)

Attenuated

dopaminergic

neuron loss

Aβ1–42-induced

Alzheimer's in

rats

100 and 200

mg/kg

Improved

learning and

memory

[10]

Anti-

inflammatory

OVA-induced

asthma in mice
-

Reduced IL-4, IL-

5, and IL-13

levels

[11]

LPS-induced

inflammation in

mice

-
Decreased TNF-

α and IL-1β
[6]

Metabolic

Regulation

High-fat diet-

induced obesity

in mice

200 mg/kg (oral)

Improved

glucose

clearance

[12]

Table 3: Dihydromyricetin in Human Clinical Trials
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Condition
Study
Design

Dosage Duration
Key
Outcomes

Reference

Nonalcoholic

Fatty Liver

Disease

(NAFLD)

Randomized,

double-blind,

placebo-

controlled

150 mg

capsules,

twice daily

3 months

Significant

decrease in

serum ALT,

AST, GGT,

glucose, and

LDL-c

[2]

Type 2

Diabetes

Randomized,

double-blind,

placebo-

controlled

970 mg DHM

(in 10g A.

grossedentat

a

supplement)

1 month

Significant

decrease in

fasting

glucose and

glycated

albumin

[2]

Key Signaling Pathways Modulated by
Dihydromyricetin
Dihydromyricetin exerts its pharmacological effects by modulating several key signaling

pathways. The following diagrams illustrate the mechanisms of action of DHM.

Antioxidant and Anti-inflammatory Pathways
DHM enhances the cellular antioxidant defense system primarily through the activation of the

Nrf2 pathway and inhibits inflammatory responses by suppressing the NF-κB pathway.

Dihydromyricetin Keap1
Inhibits

Nrf2

Ubiquitination
& Degradation Antioxidant

Response Element

Translocates to nucleus
& binds to ARE

HO-1, SOD, etc.
Promotes transcription

Dihydromyricetin IKK
Inhibits

IκBα
Phosphorylates NF-κB

(p65/p50)

Inhibits nuclear
translocation Inflammatory Genes

(TNF-α, IL-6, etc.)

Translocates to nucleus
& promotes transcription
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Dihydromyricetin AMPK
Activates Metabolic Processes

(Glucose uptake, Fatty acid oxidation)
Regulates

Dihydromyricetin PI3K
Activates

Akt
Activates

GSK-3β
Inhibits Cell Survival

& Proliferation
Inhibits
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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